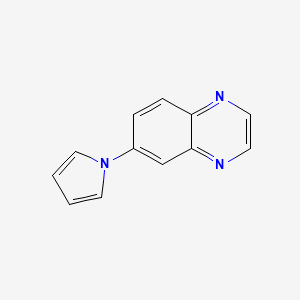

6-(1H-pyrrol-1-yl)quinoxaline

Descripción general

Descripción

6-(1H-pyrrol-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-pyrrol-1-yl)quinoxaline can be achieved through several methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives can lead to the formation of this compound . Another method involves the copper or iron-catalyzed aerobic oxidative carboamination of sp3C-H bonds with 2-(1H-pyrrol-1-yl)anilines .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of transition-metal-free catalysis and green chemistry approaches has been explored to make the synthesis more sustainable and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 6-(1H-pyrrol-1-yl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound displays a quasi-reversible redox reaction at -0.79 V vs. the standard hydrogen electrode (SHE) in aqueous alkaline electrolytes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for oxidation polymerization and carboxylic acid derivatives for cyclization reactions . The conditions for these reactions are typically mild, involving ambient temperatures and the use of green oxidants like O2 .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the bromine oxidation polymerization approach yields poly(this compound), a redox-active conjugated polymer .

Aplicaciones Científicas De Investigación

6-(1H-pyrrol-1-yl)quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, antibacterial, antiviral, and antimicrobial agents . Additionally, it has applications in materials science, particularly in the development of electrochemical energy storage systems, such as aqueous hybrid flow batteries .

Mecanismo De Acción

The mechanism of action of 6-(1H-pyrrol-1-yl)quinoxaline involves its interaction with various molecular targets and pathways. For instance, the compound’s redox-active properties enable it to participate in electron transfer reactions, making it an effective anode material in electrochemical cells . The specific molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and receptors in microbial cells .

Comparación Con Compuestos Similares

6-(1H-pyrrol-1-yl)quinoxaline can be compared with other similar compounds, such as pyrrolo[1,2-a]quinoxalines and quinoxaline derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example, pyrrolo[1,2-a]quinoxalines have been studied for their antiparasitic and antifungal activities, while quinoxaline derivatives are known for their diverse therapeutic uses, including anticancer and antiviral applications .

Similar Compounds

- Pyrrolo[1,2-a]quinoxalines

- Quinoxaline derivatives

- Pyrrolo[2,3-b]quinoxalines

- Pyrrolo[3,4-b]quinoxalines

- Pyrrolo[1,2,3-de]quinoxalines

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

6-(1H-pyrrol-1-yl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing novel therapeutic agents. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a quinoxaline core substituted with a pyrrole group at the 6-position. This structural modification is significant as it influences the compound's interaction with biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8N4 |

| Molecular Weight | 184.20 g/mol |

| CAS Number | 478260-01-4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and interact with cellular pathways. Notably, it has been studied for its role as a PARP-1 inhibitor , which is crucial in cancer therapy, especially for treating BRCA-mutated cancers.

Inhibition of PARP-1

Research indicates that derivatives based on the quinoxaline structure can effectively inhibit PARP-1, an enzyme involved in DNA repair mechanisms. A study demonstrated that certain analogs exhibited IC50 values significantly lower than the standard drug Olaparib, indicating enhanced potency against cancer cell lines with BRCA mutations .

Table 2: PARP-1 Inhibition Activity of Quinoxaline Derivatives

| Compound | IC50 (nM) | Comparison with Olaparib |

|---|---|---|

| This compound | 12.86 | 3-fold less potent |

| Compound 5 | 3.05 | 1.5-fold more potent |

| Olaparib | 4.40 | Reference |

Anticancer Activity

A series of studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, one study synthesized various pyrrolo[1,2-a]quinoxaline derivatives and evaluated their cytotoxicity against several cancer cell lines, including A431 human epidermoid carcinoma cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability compared to non-tumorigenic cells .

Antimalarial Activity

Another area of interest is the antimalarial activity of quinoxaline derivatives. Research has shown that some compounds demonstrate selective activity against Plasmodium falciparum strains, with IC50 values in the micromolar range. These findings suggest that modifications to the quinoxaline structure can enhance its efficacy against malaria .

Table 3: Antimalarial Activity of Quinoxaline Derivatives

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 1n | 0.25 | 40.6 |

| Compound 1p | 0.30 | 39.25 |

Propiedades

IUPAC Name |

6-pyrrol-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-8-15(7-1)10-3-4-11-12(9-10)14-6-5-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWZGJVWTLSDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308152 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478260-01-4 | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478260-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-Pyrrol-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes poly(6-(1H-pyrrol-1-yl)quinoxaline) a promising material for aqueous hybrid flow batteries?

A1: The research highlights the potential of poly(this compound) as an anode material due to its redox-active nature. [] This property enables the material to store and release energy during the battery's charge and discharge cycles. The study explores its electrochemical performance in an aqueous environment, which is desirable for safer and more sustainable battery technologies.

Q2: What are the key material characteristics of poly(this compound) relevant to its application in batteries?

A2: While the provided abstract doesn't delve into specific material characterization data like molecular weight or spectroscopic analysis, it emphasizes the "redox-active" nature of the polymer. [] This suggests that the researchers likely investigated its electrochemical properties, such as its redox potential, capacity, and cycling stability, which are crucial parameters for battery performance. Further research would likely focus on understanding its conductivity, morphology, and stability under different battery operating conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.